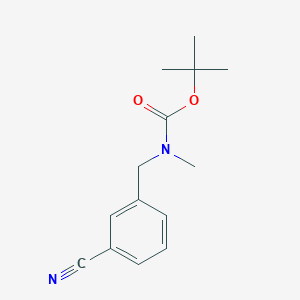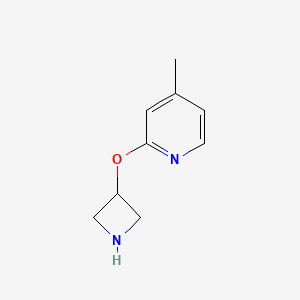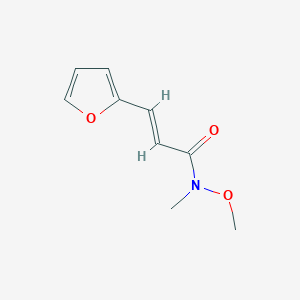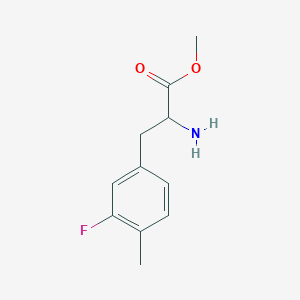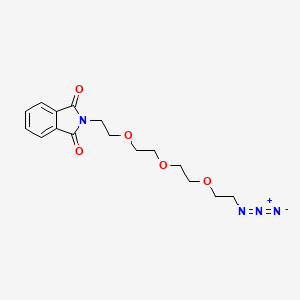
Phthalamide-PEG3-azide
説明
Phthalamide-PEG3-azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group, and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Synthesis Analysis
Phthalamide-PEG3-azide can be synthesized using optimized microwave and direct heteroarylation protocols . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis
The molecular weight of Phthalamide-PEG3-azide is 348.35 and its formula is C16H20N4O5 .Chemical Reactions Analysis
Phthalamide-PEG3-azide can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
Phthalamide-PEG3-azide is a PEG-based PROTAC linker. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .科学的研究の応用
Synthesis of Sequence-Controlled Polypeptoids
Phthalamide-PEG3-azide can be used in the synthesis of sequence-controlled and sequence-defined polypeptoids . The Ugi reaction, a four-component coupling reaction, has been introduced into polypeptoid chemistry, and Phthalamide-PEG3-azide could potentially be used as one of the components in this reaction . The sequence structure of polypeptoids influences their properties, and the use of Phthalamide-PEG3-azide could contribute to the control of these sequences .
Reagent in Research
Phthalamide-PEG3-azide is used as a reagent in research . It’s available for purchase as a reagent grade product for research purposes . Its molecular formula is C16H20N4O5, and it has a molecular weight of 348.4 .
Molecular Hybridization
Phthalamide derivatives, potentially including Phthalamide-PEG3-azide, can be used in molecular hybridization . This approach is used to increase the biological activity of phthalimide derivatives by introducing different pharmacophore subunits .
作用機序
Target of Action
Phthalamide-PEG3-azide is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is exploited by PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
Phthalamide-PEG3-azide, as a click chemistry reagent, contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups . This interaction allows the compound to bind to its targets and initiate their degradation via the ubiquitin-proteasome system .
Biochemical Pathways
It is known that phthalimide derivatives can inhibit enzymes of the p13k pathway by means of proteolysis . They can also regulate the phosphorylation of the Akt, S6K, and GSK-3β pathway in cells
Pharmacokinetics
It is known that the compound is a reagent grade substance intended for research use . The impact of its ADME properties on bioavailability would need to be investigated in further studies.
Result of Action
The result of Phthalamide-PEG3-azide’s action is the selective degradation of target proteins via the ubiquitin-proteasome system . This can lead to various cellular effects depending on the specific proteins targeted. For instance, phthalimide derivatives have shown various biological activities such as antinoceptive, anti-inflammatory, antitumor, anti-convulsant, antimicrobial, among other actions .
Action Environment
The action, efficacy, and stability of Phthalamide-PEG3-azide can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of molecules containing Alkyne, DBCO, or BCN groups . Additionally, the compound’s storage and shipping conditions can impact its stability
Safety and Hazards
特性
IUPAC Name |
2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5/c17-19-18-5-7-23-9-11-25-12-10-24-8-6-20-15(21)13-3-1-2-4-14(13)16(20)22/h1-4H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEELPXILEIOFRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phthalamide-PEG3-azide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Fluoro-5-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B3098661.png)

![2-Azaspiro[4.5]decane-1,8-dione](/img/structure/B3098685.png)
![2-(Tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B3098689.png)
![4-Benzyl-[1,4]oxazepan-6-one](/img/structure/B3098692.png)
![7-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine](/img/structure/B3098699.png)
![(S)-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B3098708.png)

